Home > Products > Screening Compounds P35151 > 5-bromo-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)thiophene-2-sulfonamide
5-bromo-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)thiophene-2-sulfonamide - 1396673-64-5

5-bromo-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)thiophene-2-sulfonamide

Catalog Number: EVT-2940083
CAS Number: 1396673-64-5
Molecular Formula: C17H20BrN3O2S2
Molecular Weight: 442.39
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)-3-methoxypropanamide

This compound is a degradation product of Osimertinib observed in a base hydrolytic stress study. [] Its structure was determined through UPLC-QTOF-MS/MS, semi-preparative liquid chromatography, and extensive NMR studies. []

Relevance: This compound shares the 1-methyl-1H-indol-3-yl and dimethylaminoethyl motifs with 5-bromo-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)thiophene-2-sulfonamide. While the linking group is a pyrimidinylpropanamide instead of a thiophene-2-sulfonamide, the overall structural similarity suggests potential shared pharmacological properties. []

N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)acrylamide

This compound, also known as AZD9291, is an antitumor agent acting as a third-generation EGFR-TKI. [, , ] It selectively targets EGFR T790M by forming a covalent bond at the ATP binding site with cysteine 797. [] This drug demonstrates efficacy in treating dual-mutant tumors (EGFR L858R/T790M and ex19del/T790M) and first-generation EGFR-TKI acquired resistance. []

Relevance: This compound also shares the 1-methyl-1H-indol-3-yl and dimethylaminoethyl motifs with 5-bromo-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)thiophene-2-sulfonamide. Despite the different linking group (pyrimidinylacrylamide), their structural similarities indicate a potential for comparable biological activity. [, , ]

N-(2-(dimethylamino)ethyl)-1-(3-((4-((2-methyl-1H-indol-5-yl)oxy)pyrimidin-2-yl)amino)phenyl)methanesulfonamide

This compound exists in various forms, including Form I, which is substantially free of the amorphous form and Form II. []

Relevance: Though the indole ring in this compound is 2-methyl substituted and connected via an oxygen atom to the pyrimidine ring, it maintains the key dimethylaminoethyl and sulfonamide motifs present in 5-bromo-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)thiophene-2-sulfonamide. This shared structure suggests potential commonalities in their pharmacological profiles. []

N-(3-((5-chloro-2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)oxy)phenyl)acrylamide

This compound is a third-generation EGFR-TKI with potential biological activity. []

Relevance: Although this compound lacks the 1-methyl-1H-indol-3-yl group, it shares the dimethylaminoethyl motif and a substituted phenyl ring linked to a pyrimidinylacrylamide moiety, highlighting a structural resemblance to 5-bromo-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)thiophene-2-sulfonamide and suggesting a potential for similar biological activity. []

N-(3-((2-((4-(4-acetylpiperazin-1-yl)-2-methoxyphenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)acrylamide

This compound is another third-generation EGFR-TKI, exhibiting potential biological activity. []

Relevance: Despite lacking the 1-methyl-1H-indol-3-yl group, this compound shares a structural similarity with 5-bromo-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)thiophene-2-sulfonamide. Both compounds feature a substituted phenyl ring connected to a pyrimidinylacrylamide moiety through an oxygen atom, suggesting a potential for comparable biological actions. []

3-(4-chlorophenyl)1-(1,1-dimethylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (PP2)

PP2 is a non-receptor tyrosine kinase (Src) inhibitor. [] It was used in a study on somatostatin receptor-mediated activation of NMDA receptors, where it partially prevented norepinephrine release evoked by somatostatin-14 plus NMDA/glycine. []

Relevance: Although PP2 doesn't share the core structure of 5-bromo-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)thiophene-2-sulfonamide, it provides a relevant comparison point within the context of tyrosine kinase activity modulation, highlighting the diverse range of structures capable of influencing this signaling pathway. []

N-(2-[N-[4-chlorocinnamyl]-N-methyl-amino-methyl]phenyl)-N-(2-hydroxyethyl)-4-methoxy-benzene-sulfonamide-phosphate salt (KN93)

KN93 is a Ca2+/calmodulin-dependent protein kinase II (CaMKII) inhibitor. [] It was found to almost completely abolish the release of norepinephrine evoked by somatostatin-14/NMDA/glycine, suggesting the involvement of CaMKII in the sst5 receptor-mediated activation of NMDA receptors. []

Relevance: While KN93 does not possess the same core structure as 5-bromo-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)thiophene-2-sulfonamide, its role in modulating CaMKII activity provides valuable context for understanding the potential pharmacological effects of compounds with similar structural elements and their interactions with intracellular signaling pathways. []

1-(6-[([17β]-3-methoxyextra-1,3,5[10]-trien-17-yl)amino]hexyl)-1H-pyrrole-2,5-dione (U73122)

U73122 is a phospholipase C inhibitor. [] It largely abolished the release of norepinephrine evoked by somatostatin-14/NMDA/glycine, suggesting the involvement of phospholipase C in the sst5 receptor-mediated activation of NMDA receptors. []

Relevance: Although structurally distinct from 5-bromo-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)thiophene-2-sulfonamide, U73122's involvement in influencing phospholipase C activity serves as a valuable reference point for evaluating the potential pharmacological effects of compounds sharing similar structural components and their possible interactions with specific signaling pathways. []

N-[2-(methylamino)ethy]-5-isoquinoline-sulfonamide (H8)

H8 is a protein kinase G (PKG) inhibitor. [] It was shown to block NECA, hydroxylamine, and 8-bromo-cGMP effects on SERT activity, indicating the involvement of PKG in A3 adenosine receptor-mediated regulation of serotonin transporters. []

Relevance: While H8 doesn't directly share the core structure of 5-bromo-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)thiophene-2-sulfonamide, its role in inhibiting PKG activity provides a valuable comparison point in the context of serotonin transporter modulation and highlights the range of structures that can influence this important neurotransmitter system. []

N-(substituted)-3-{(5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl)sulfanyl}propanamides

This series of biheterocyclic propanamides incorporates both indole and 1,3,4-oxadiazole moieties. [] These compounds were evaluated for their α-glucosidase inhibitory potential, with compound 8l showing promising activity with an IC50 value lower than that of the standard acarbose. [] They also exhibited low hemolytic activity. []

Relevance: These compounds, while utilizing a different heterocyclic core (1,3,4-oxadiazole) compared to the thiophene in 5-bromo-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)thiophene-2-sulfonamide, share the key structural features of a propanamide linker and a substituted indole ring. This similarity suggests potential commonalities in their pharmacological properties and mechanisms of action. []

Properties

CAS Number

1396673-64-5

Product Name

5-bromo-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)thiophene-2-sulfonamide

IUPAC Name

5-bromo-N-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]thiophene-2-sulfonamide

Molecular Formula

C17H20BrN3O2S2

Molecular Weight

442.39

InChI

InChI=1S/C17H20BrN3O2S2/c1-20(2)15(10-19-25(22,23)17-9-8-16(18)24-17)13-11-21(3)14-7-5-4-6-12(13)14/h4-9,11,15,19H,10H2,1-3H3

InChI Key

KOHXHKGAOLNALP-UHFFFAOYSA-N

SMILES

CN1C=C(C2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=C(S3)Br)N(C)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.